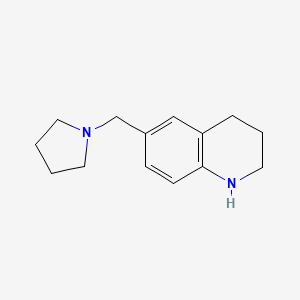

6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline

CAS No.: 1042774-20-8

Cat. No.: VC2550083

Molecular Formula: C14H20N2

Molecular Weight: 216.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1042774-20-8 |

|---|---|

| Molecular Formula | C14H20N2 |

| Molecular Weight | 216.32 g/mol |

| IUPAC Name | 6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline |

| Standard InChI | InChI=1S/C14H20N2/c1-2-9-16(8-1)11-12-5-6-14-13(10-12)4-3-7-15-14/h5-6,10,15H,1-4,7-9,11H2 |

| Standard InChI Key | CUPZZYBYKGACPN-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC2=CC3=C(C=C2)NCCC3 |

| Canonical SMILES | C1CCN(C1)CC2=CC3=C(C=C2)NCCC3 |

Introduction

Chemical Identity and Physical Properties

6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline is characterized by several key identifiers and physical properties that define its chemical identity:

| Property | Value |

|---|---|

| CAS Number | 1042774-20-8 |

| Molecular Formula | C₁₄H₂₀N₂ |

| Molecular Weight | 216.32 g/mol |

| IUPAC Name | 6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline |

| InChIKey | CUPZZYBYKGACPN-UHFFFAOYSA-N |

The compound features a tetrahydroquinoline backbone substituted with a pyrrolidinylmethyl group at the sixth position . This configuration contributes significantly to its chemical reactivity and potential biological activities.

Structural Characteristics

Core Framework

The structural architecture of 6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline consists of two primary components:

-

A tetrahydroquinoline backbone: This partially hydrogenated quinoline structure features a benzene ring fused to a piperidine-like ring with an NH group.

-

A pyrrolidinylmethyl substituent: This five-membered nitrogen-containing ring is attached via a methylene linkage to the 6-position of the tetrahydroquinoline core.

This particular arrangement of functional groups creates a molecule with multiple potential hydrogen bond donors and acceptors, as well as basic nitrogen centers that can interact with biological targets. The presence of both rigid (aromatic) and flexible (saturated) ring systems within the same molecule provides conformational diversity that may be advantageous for binding to different biological receptors.

Structural Comparison with Related Compounds

Several structurally related compounds offer valuable insights through comparison:

Biological Activity and Applications

Anticancer Activity

Quinoline-based compounds frequently exhibit cytotoxic effects against cancer cell lines through mechanisms involving DNA synthesis interference or apoptosis induction. The partially reduced tetrahydroquinoline system in 6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline may modulate these anticancer properties while potentially reducing toxicity compared to fully aromatic systems.

Drug Development Applications

The physicochemical properties of 6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline suggest it could serve as a valuable scaffold for further optimization in drug discovery programs. The compound's structure allows for multiple points of diversification:

-

N-1 position can be functionalized to create tertiary amines

-

The pyrrolidine nitrogen provides an additional site for alkylation or acylation

-

The aromatic portion of the tetrahydroquinoline can accommodate additional substituents

Structure-Activity Relationship Insights

Related compounds provide valuable insights into potential structure-activity relationships. For example, PF-04447943, a PDE9A inhibitor that has advanced to clinical trials, contains a substituted pyrrolidine moiety that contributes to its selective binding to PDE9A over other PDE family members . While structurally distinct from 6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline, this example demonstrates how pyrrolidine-containing heterocycles can achieve selective enzyme inhibition through targeted structural modifications.

Physicochemical Properties and Predicted Characteristics

Based on its structure, 6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline possesses several predicted physicochemical properties relevant to its potential applications:

Solubility and Partition Coefficient

The compound likely exhibits moderate lipophilicity due to the balance between:

-

The hydrophobic tetrahydroquinoline core

-

The hydrophilic basic nitrogen centers (from both the tetrahydroquinoline NH and pyrrolidine N)

This balanced profile suggests reasonable solubility in organic solvents while maintaining some water solubility, particularly in acidic media where protonation of the basic nitrogen atoms would occur.

Predicted Collision Cross Section Data

Mass spectrometry analysis provides valuable information about molecular behavior:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 217.16992 | 152.7 |

| [M+Na]+ | 239.15186 | 164.4 |

| [M+NH4]+ | 234.19646 | 162.2 |

| [M+K]+ | 255.12580 | 158.1 |

| [M-H]- | 215.15536 | 156.1 |

| [M+Na-2H]- | 237.13731 | 158.6 |

| [M]+ | 216.16209 | 155.2 |

| [M]- | 216.16319 | 155.2 |

These collision cross section values provide insights into the three-dimensional structure and possible conformational states of the molecule .

Research Developments and Future Directions

Synthetic Innovation Opportunities

Future synthetic approaches may focus on:

-

Stereoselective synthesis methods to create specific enantiomers with potentially enhanced biological activities

-

Green chemistry approaches to improve the sustainability of tetrahydroquinoline synthesis

-

Flow chemistry techniques to enable scaled production with improved efficiency

Biological Evaluation Priorities

Key areas for biological evaluation should include:

-

Receptor binding studies to identify potential therapeutic targets

-

Enzyme inhibition assays to determine possible mechanisms of action

-

Cell-based phenotypic screens to discover novel activities

-

In vivo pharmacokinetic studies to assess drug-like properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume